2-Methyl-3-(2-methyl-1,3-dioxolan-2-yl)propan-1-amine
Overview
Description
2-Methyl-3-(2-methyl-1,3-dioxolan-2-yl)propan-1-amine is an organic compound with the molecular formula C8H17NO2 It features a dioxolane ring, which is a five-membered ring containing two oxygen atoms, and an amine group attached to a propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(2-methyl-1,3-dioxolan-2-yl)propan-1-amine typically involves the following steps:
Formation of the Dioxolane Ring: The dioxolane ring can be synthesized by reacting an aldehyde or ketone with ethylene glycol in the presence of an acid catalyst. For example, acetone can react with ethylene glycol to form 2-methyl-1,3-dioxolane.
Attachment of the Propyl Chain: The dioxolane ring can then be functionalized with a propyl chain through a series of reactions, such as alkylation or acylation.
Introduction of the Amine Group: The final step involves introducing the amine group to the propyl chain. This can be achieved through reductive amination, where an aldehyde or ketone is reacted with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(2-methyl-1,3-dioxolan-2-yl)propan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form a nitro compound or an imine.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Addition: The dioxolane ring can undergo ring-opening reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for nucleophilic substitution reactions.
Addition: Acidic or basic conditions can facilitate the ring-opening of the dioxolane ring.
Major Products Formed
Oxidation: Nitro compounds, imines.
Reduction: Secondary and tertiary amines.
Substitution: Various substituted amines.
Addition: Compounds with open-chain structures derived from the dioxolane ring.
Scientific Research Applications
2-Methyl-3-(2-methyl-1,3-dioxolan-2-yl)propan-1-amine has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and metabolic pathways.
Industry: It can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Methyl-3-(2-methyl-1,3-dioxolan-2-yl)propan-1-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The dioxolane ring and amine group can participate in hydrogen bonding, electrostatic interactions, and hydrophobic interactions, which are crucial for binding to molecular targets.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1,3-dioxolane: A simpler compound with a similar dioxolane ring but without the propyl chain and amine group.
3-(2-Methyl-1,3-dioxolan-2-yl)propan-1-amine: A compound with a similar structure but different substitution patterns.
2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol: A compound with a dioxolane ring and a diphenylethanol moiety.
Uniqueness
2-Methyl-3-(2-methyl-1,3-dioxolan-2-yl)propan-1-amine is unique due to the combination of its dioxolane ring and amine group, which imparts specific chemical and biological properties
Properties
IUPAC Name |
2-methyl-3-(2-methyl-1,3-dioxolan-2-yl)propan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-7(6-9)5-8(2)10-3-4-11-8/h7H,3-6,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJUCEZIZORMDLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1(OCCO1)C)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.